3-methylimidazo[4,5-f]quinoline
Overview
Description
3-Methyl-3H-imidazo[4,5-f]quinoline is a heterocyclic aromatic compound known for its mutagenic properties. It is a derivative of imidazoquinoline and is characterized by a fused ring structure consisting of an imidazole ring and a quinoline ring. This compound is often found in protein pyrolysates and is known to be highly mutagenic in the Ames test .
Mechanism of Action
Mode of Action
It is known to induce the formation of single-base substitutions and exon deletions . It also increases cell death in vitro in a concentration-dependent manner .
Biochemical Pathways
The compound affects various biochemical pathways. It induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture . The compound is also known to be genotoxic .
Pharmacokinetics
It is known that in humans, the compound is metabolized by the cytochrome p450 isoform cyp1a2 and conjugated by n-acetyltransferase or sulfotransferase to a metabolite that reacts with dna to form adducts .
Result of Action
The compound’s action results in various molecular and cellular effects. It induces the formation of single-base substitutions and exon deletions . It also increases cell death in vitro in a concentration-dependent manner . Furthermore, it induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .
Action Environment
The action, efficacy, and stability of 3-Methyl-3h-imidazo[4,5-f]quinoline can be influenced by various environmental factors. For instance, it is a food-derived carcinogen that is found in high-temperature-cooked meats and tobacco smoke .
Biochemical Analysis
Biochemical Properties
3-Methyl-3h-imidazo[4,5-f]quinoline plays a role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 3-Methyl-3h-imidazo[4,5-f]quinoline on various types of cells and cellular processes are complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-3h-imidazo[4,5-f]quinoline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-3h-imidazo[4,5-f]quinoline can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 3-Methyl-3h-imidazo[4,5-f]quinoline vary with different dosages . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses.
Metabolic Pathways
3-Methyl-3h-imidazo[4,5-f]quinoline is involved in certain metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 3-Methyl-3h-imidazo[4,5-f]quinoline within cells and tissues involve interactions with transporters or binding proteins . It may also influence its localization or accumulation.
Subcellular Localization
The subcellular localization of 3-Methyl-3h-imidazo[4,5-f]quinoline and its effects on activity or function are areas of active research. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-3H-imidazo[4,5-f]quinoline involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions. This reaction typically involves a series of steps including condensation, cyclization, and purification to yield the desired product .
Industrial Production Methods
Industrial production of 3-Methyl-3H-imidazo[4,5-f]quinoline often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-f]quinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylimidazo[4,5-f]quinoline: Another mutagenic compound found in cooked meats and tobacco smoke.
3H-furo[2,3-b]imidazo[4,5-f]quinoline: Known for its antibacterial properties.
3H-furo[2,3-b]pyrazolo[4,3-f]quinoline: Also exhibits antibacterial activity.
Uniqueness
3-Methyl-3H-imidazo[4,5-f]quinoline is unique due to its high mutagenic potential and its specific interaction with DNA, leading to significant biological effects. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
3-methylimidazo[4,5-f]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOBKUJFYNEIDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932960 | |
Record name | 3-Methyl-3H-imidazo[4,5-f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14692-41-2 | |
Record name | 3-Methylimidazo(4,5-f)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014692412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC132318 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-3H-imidazo[4,5-f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6KV3PI88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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